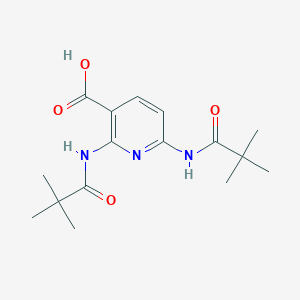
2,6-Dipivalamidopyridine-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dipivalamidopyridine-3-carboxylic Acid is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two pivalamide groups attached to the 2 and 6 positions of the pyridine ring, and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dipivalamidopyridine-3-carboxylic Acid typically involves the condensation of pyridine-2,6-dicarboxylic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3 position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dipivalamidopyridine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding pyridine dicarboxylic acids.
Reduction: Formation of pyridine derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine carboxamides.
Scientific Research Applications
2,6-Dipivalamidopyridine-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,6-Dipivalamidopyridine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with nucleic acids and proteins, influencing cellular processes.
Comparison with Similar Compounds
2,6-Dimethoxypyridine-3-carboxylic Acid: Similar in structure but with methoxy groups instead of pivalamide groups.
Picolinic Acid: A pyridine derivative with a carboxylic acid group at the 2 position.
Nicotinic Acid: A pyridine derivative with a carboxylic acid group at the 3 position.
Uniqueness: 2,6-Dipivalamidopyridine-3-carboxylic Acid is unique due to the presence of pivalamide groups, which impart distinct steric and electronic properties. These features enhance its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H23N3O4 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
2,6-bis(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-15(2,3)13(22)18-10-8-7-9(12(20)21)11(17-10)19-14(23)16(4,5)6/h7-8H,1-6H3,(H,20,21)(H2,17,18,19,22,23) |
InChI Key |
NTFHEDMBXYIQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=C(C=C1)C(=O)O)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl-](/img/structure/B12273618.png)
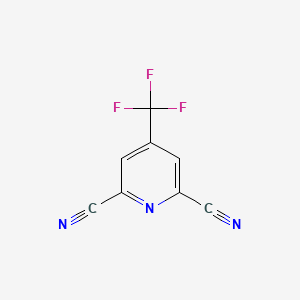
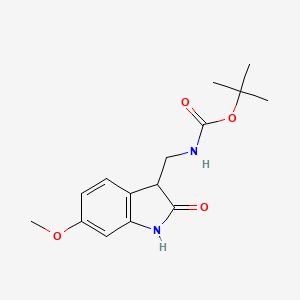
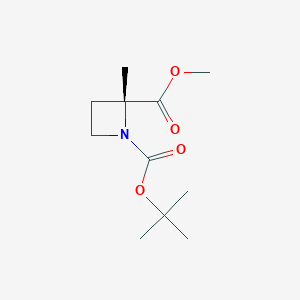
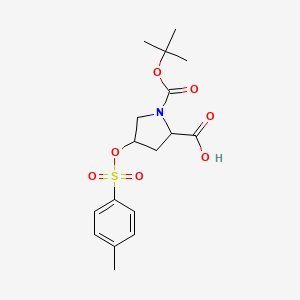
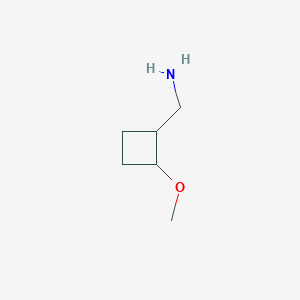
![4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole](/img/structure/B12273645.png)
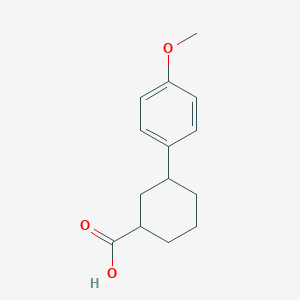

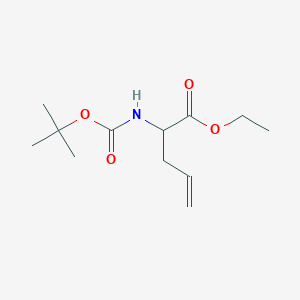
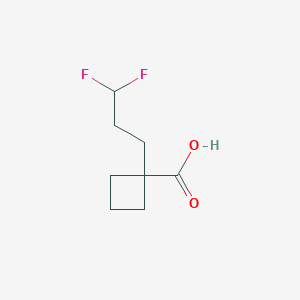
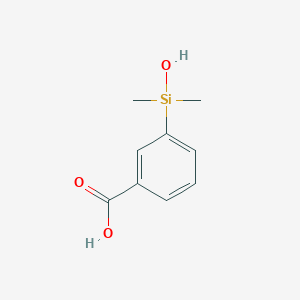
![1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12273708.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12273713.png)
